![molecular formula C4H6ClN3O B1455554 3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole CAS No. 1330756-15-4](/img/structure/B1455554.png)
3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
Overview
Description
“3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” is a chemical compound with the empirical formula C4H6ClN3O . It belongs to the class of halogenated heterocycles .
Molecular Structure Analysis
The molecular weight of “3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” is 147.56 . The SMILES string representation of its structure is COc1nc(Cl)nn1C .Physical And Chemical Properties Analysis
“3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Pharmaceutical Drug Development
The 1,2,4-triazole moiety is a common scaffold in medicinal chemistry due to its mimicry of the peptide bond and ability to engage in hydrogen bonding. “3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” can serve as a precursor or intermediate in the synthesis of various pharmaceuticals. It can contribute to the development of new drugs with potential antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Agrochemical Research
In agrochemistry, triazole derivatives are known for their role in plant growth regulation and as fungicides. The subject compound could be investigated for its efficacy in protecting crops from fungal pathogens or in modulating plant growth to improve yield .
Material Science
In material science, triazole derivatives can be incorporated into polymers or coatings to impart specific properties such as thermal stability or resistance to degradation. The compound may be explored for its potential to enhance the properties of materials used in various industries .
Organocatalysis
Triazoles are known to act as ligands in catalytic systems. “3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” could be utilized in the development of new organocatalysts that can facilitate a variety of chemical reactions, potentially leading to more efficient and environmentally friendly processes .
Therapeutic Applications
The triazole ring system is present in many therapeutic agents. This compound could be part of the synthesis pathway for drugs like antifungals (itraconazole, posaconazole) or antivirals (ribavirin), expanding the arsenal of available treatments for various diseases .
Biochemical Research
As a heterocyclic compound, “3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” can be used in biochemical research to study enzyme inhibition or receptor binding, providing insights into biological processes and aiding in the discovery of new therapeutic targets .
Safety and Hazards
properties
IUPAC Name |
3-chloro-5-methoxy-1-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c1-8-4(9-2)6-3(5)7-8/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXBGXNZVCSVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241542 | |
Record name | 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole | |
CAS RN |
1330756-15-4 | |
Record name | 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330756-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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